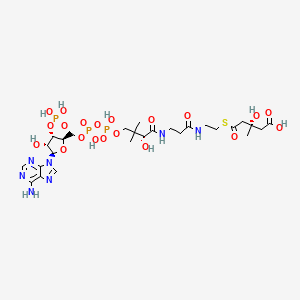

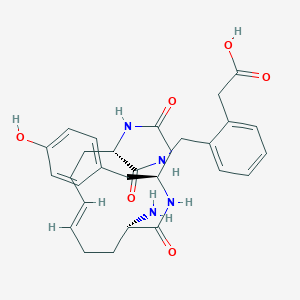

![molecular formula C27H35N2O9P B10770719 (2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid](/img/structure/B10770719.png)

(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PL265は、アミノペプチダーゼNおよびネプリライシン酵素を阻害する、小型の二重エンケファリナーゼ阻害剤です。これらの酵素を阻害することで、PL265は、痛みを和らげる内因性オピオイドであるエンケファリンの局所濃度を高めます。 この化合物は、神経障害性疼痛や眼痛などの慢性疼痛状態の治療に有望であることが示されています .

準備方法

PL265の合成には、その活性代謝物であるPL254の調製が含まれます。合成経路には、特定の反応条件によるエンケファリン分解酵素の阻害が含まれます。 PL265の工業生産方法は、高純度および高収率を確保するように設計されていますが、詳細な合成経路および反応条件は、機密情報であり、公表されていません .

化学反応の分析

PL265は、主にエンケファリン分解酵素との相互作用に焦点を当てた、さまざまな化学反応を起こします。この化合物は、生理的条件下で安定しており、有意な酸化または還元は起こりません。 これらの反応から生成される主な生成物は、鎮痛効果をもたらすエンケファリンの濃度上昇です .

科学的研究の応用

作用機序

PL265は、アミノペプチダーゼNおよびネプリライシン酵素を阻害することで効果を発揮します。この阻害により、エンケファリンの局所濃度が高まり、オピオイド受容体に結合して痛みを和らげます。 PL265の分子標的は、主に末梢オピオイド受容体であり、そのメカニズムは、エンケファリン系を直接活性化することを含みます .

類似化合物との比較

PL265は、アミノペプチダーゼNおよびネプリライシンの二重阻害という点でユニークであり、これは他のエンケファリナーゼ阻害剤とは異なります。類似の化合物には、以下のようなものがあります。

ガバペンチン: 神経障害性疼痛に使用される、カルシウムチャネルサブユニットのリガンド。

A-317491: P2X3受容体拮抗薬。

ACEA: CB1受容体アゴニスト。

AM1241およびJWH-133: CB2受容体アゴニスト。

URB937: 内因性カンナビノイドの分解阻害剤。

NAV26: Nav1.7チャネルブロッカー

PL265のユニークな作用機序と、内因性オピオイドペプチドを増強する能力は、伝統的なオピオイドに伴う副作用なしに、痛みを和らげる有望な候補となっています。

特性

分子式 |

C27H35N2O9P |

|---|---|

分子量 |

562.5 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C27H35N2O9P/c1-17(2)26(33)37-16-38-27(34)29-19(4)39(35,36)15-23(24(30)28-18(3)25(31)32)14-20-10-12-22(13-11-20)21-8-6-5-7-9-21/h5-13,17-19,23H,14-16H2,1-4H3,(H,28,30)(H,29,34)(H,31,32)(H,35,36)/t18-,19+,23+/m0/s1 |

InChIキー |

HLACXNCYLIKGES-YCRNBWNJSA-N |

異性体SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CP(=O)([C@H](C)NC(=O)OCOC(=O)C(C)C)O |

正規SMILES |

CC(C)C(=O)OCOC(=O)NC(C)P(=O)(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)NC(C)C(=O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-[2-ethyl-4-(4-fluorophenyl)-6-phenylpyridin-3-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B10770639.png)

![(3aS,3bS,5aR,7S,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770647.png)

![2-[2-(4-Methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B10770671.png)

![Tert-butyl 2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate](/img/structure/B10770673.png)

![1'-[[6-[(Z)-C-(3,4-difluorophenyl)-N-ethoxycarbonimidoyl]pyridin-3-yl]methyl]-5-methylspiro[3H-furo[3,4-c]pyridine-1,4'-piperidine]-6-one](/img/structure/B10770677.png)

![2,3-Di(thiophen-2-yl)benzo[g]quinoxaline-8-carboxylic acid](/img/structure/B10770681.png)

![[(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770703.png)

![(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]-1,3-thiazolidine-2,4-dione](/img/structure/B10770731.png)

![(1R,2R,4R)-2-(4-bromophenyl)-N-[(4-chlorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10770733.png)